REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:13])([C:11]#[CH:12])[CH3:10])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.O>[Cu]Cl.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:8][C:9]([CH3:13])([CH3:10])[CH:11]=[CH:12]2
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Name
|
|
Quantity
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3.3 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)NC(C)(C#C)C
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Name
|
|
Quantity
|
14 mL
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
copper(I) chloride
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Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
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TEMPERATURE
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Details
|
the resulting mixture was heated to 90 deg C
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred to a separatory funnel
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Type
|
WASH
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Details
|
The aqueous layer was washed 1× with EtOAc and 3× with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified with an MPLC (100% DCM to 10% (91/10/1 DCM:MeOH:NH4OH))
|
Type
|
CUSTOM
|
Details
|
to provide the product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CC(NC2=CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |